molecular formula C16H19N3O3 B6492309 N-ethyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898423-10-4

N-ethyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B6492309
CAS No.: 898423-10-4
M. Wt: 301.34 g/mol
InChI Key: HDJWASWYGRDTBE-UHFFFAOYSA-N
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Description

N-ethyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a structurally complex molecule featuring a tricyclic azabicyclic core fused with an ethanediamide moiety. Its synthesis and characterization are documented in specialized organic chemistry literature, particularly in studies focusing on heterocyclic systems and their derivatives.

Properties

IUPAC Name

N-ethyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-17-15(21)16(22)18-12-8-10-4-3-7-19-13(20)6-5-11(9-12)14(10)19/h8-9H,2-7H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJWASWYGRDTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other tricyclic azabicyclic derivatives. For example:

  • Compound 2 (from ): A polyfunctionalized benzoazulene derivative with multiple alkoxy and amide groups. While N-ethyl-N'-{2-oxo-1-azatricyclo[...]...}ethanediamide lacks the extensive aromatic substitution seen in Compound 2, both feature amide linkages and complex bicyclic systems. The synthesis of Compound 2 involves coupling reactions similar to those used for the target compound, highlighting shared synthetic challenges .
  • Compound 4 (from ): A benzoazuleno-benzothiophene derivative with formylphenoxyethoxy substituents. Unlike the target compound, Compound 4 incorporates sulfur heteroatoms and additional aromatic rings, which may influence electronic properties and solubility.

Functional Group Analysis

  • Amide vs. Thiadiazole Moieties : The ethanediamide group in the target compound contrasts with thiadiazole-containing analogues (e.g., compounds listed in ). Thiadiazole derivatives often exhibit enhanced metabolic stability but may introduce steric hindrance compared to the more flexible ethanediamide group .
  • Tricyclic vs. Bicyclic Cores : The 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl system is distinct from simpler bicyclic frameworks (e.g., azabicyclo[4.2.0]oct-2-ene in ), which lack the fused third ring. This difference likely impacts conformational rigidity and binding interactions.

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